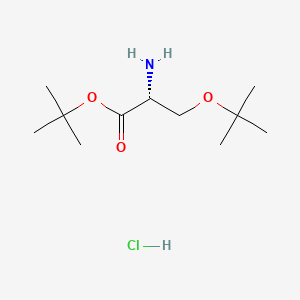

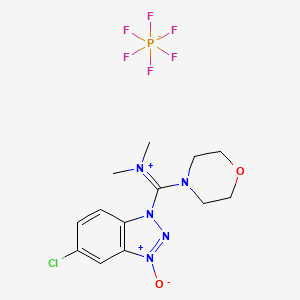

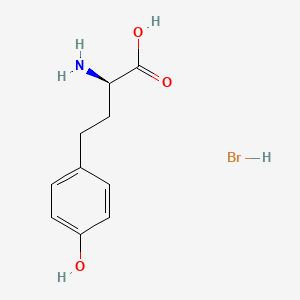

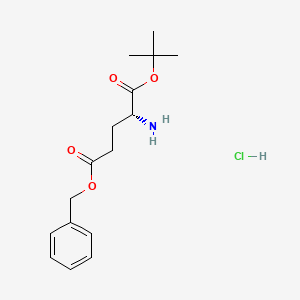

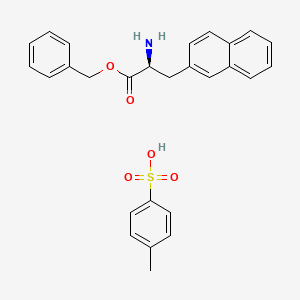

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. This compound has been used in various studies due to its potential as a therapeutic agent.

科学的研究の応用

Synthesis and Characterization

"3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt" and its derivatives are valuable in synthetic chemistry, especially in the preparation of enantiopure amino acid benzyl esters, which are crucial intermediates in organic synthesis. The efficient preparation of these esters without using highly hazardous solvents has been demonstrated, employing cyclohexane as a water azeotroping solvent and ethyl acetate for precipitating the tosylate salt, ensuring enantiomeric purity even in highly racemizable amino acids (Bolchi, Bavo, & Pallavicini, 2017). Microwave-assisted synthesis further streamlines the production of amino acid benzyl ester p-toluenesulfonate salts, offering advantages in yield and purity (Vasanthakumar, Patil, & Babu, 2002).

Catalysis and Reactions

Polyaniline salts, including polyaniline p-toluenesulfonate, have shown efficacy as catalysts in esterification reactions of carboxylic acids with alcohols. These catalysts are notable for their activity, recoverability, and reusability, marking a significant development in green chemistry (Palaniappan & Ram, 2002).

Phase Diagrams and Enantiomeric Enrichment

Understanding the phase diagrams of amino acid benzyl ester p-toluenesulfonate salts is crucial for predicting the opportunity for enantiomeric enrichment through crystallization. This knowledge is vital when considering the racemization potential of amino acids under certain conditions and the impact of isolation procedures on the enantiomeric excess of the product (Bolchi, Bavo, & Pallavicini, 2017).

Application in Drug Synthesis

The compound and its derivatives have been utilized in the synthesis of various pharmacologically relevant compounds, such as thalidomide amino acid derivatives, demonstrating the versatility of microwave-assisted methods in enhancing yield and reducing reaction time compared to conventional heating methods. This approach underscores the compound's role in facilitating the synthesis of complex molecules with potential therapeutic applications (Hong, 2009).

特性

IUPAC Name |

benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGTYJIKGFYPP-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。